molecular formula C7H5BrCl2O B186544 1-Bromo-2,4-dichloro-5-methoxybenzene CAS No. 174913-22-5

1-Bromo-2,4-dichloro-5-methoxybenzene

Cat. No.: B186544
CAS No.: 174913-22-5
M. Wt: 255.92 g/mol
InChI Key: SJIIFORJBWPNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.

Preparation Methods

The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:

    Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)

    Conditions: Room temperature, solvent such as dichloromethane

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.

Comparison with Similar Compounds

1-Bromo-2,4-dichloro-5-methoxybenzene can be compared with other similar compounds such as:

    1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.

    1-Bromo-2,5-dichloro-4-methoxybenzene: Similar substitution pattern but different positions of the substituents, affecting its reactivity and applications.

    1-Bromo-2-methoxybenzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIFORJBWPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599031
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-22-5
Record name 1-Bromo-2,4-dichloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 5-bromo 2-chloro anisole and 0.66 g of N-chloro succinimide in 10 ml of acetic acid is heated at 90° C. for 20 hours. The reaction medium is poured into water, extraction is carried out with methylene chloride. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate, dried over magnesium sulphate and evaporated under reduced pressure. 1.15 g of sought product is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.